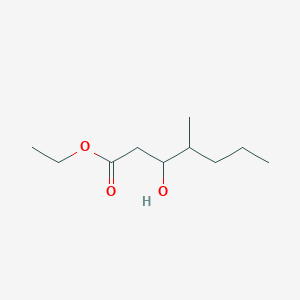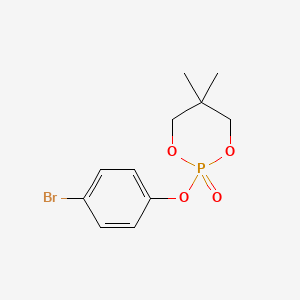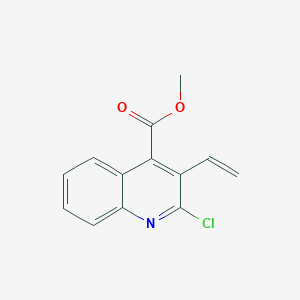
Ethyl 3-hydroxy-4-methylheptanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-hydroxy-4-methylheptanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound has a unique structure that includes a hydroxyl group, a methyl group, and an ethyl ester group, making it an interesting subject for various chemical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 3-hydroxy-4-methylheptanoate can be synthesized through several methods. One common approach is the esterification of 3-hydroxy-4-methylheptanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistency in the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-hydroxy-4-methylheptanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Acid chlorides or anhydrides can be used to introduce new functional groups.
Major Products Formed
Oxidation: 3-oxo-4-methylheptanoic acid or 3-oxo-4-methylheptanoate.
Reduction: 3-hydroxy-4-methylheptanol.
Substitution: Various esters or ethers depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-hydroxy-4-methylheptanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound in reaction mechanism studies.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavorings, and as an intermediate in the synthesis of other chemicals.
Wirkmechanismus
The mechanism of action of ethyl 3-hydroxy-4-methylheptanoate involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These interactions can affect enzyme activity and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-hydroxy-4-methylheptanoate can be compared with other esters such as ethyl acetate, methyl butyrate, and ethyl propionate. While these compounds share similar ester functionalities, this compound is unique due to the presence of the hydroxyl and methyl groups, which confer distinct chemical and physical properties.
List of Similar Compounds
- Ethyl acetate
- Methyl butyrate
- Ethyl propionate
- Isopropyl butyrate
These compounds differ in their molecular structure and reactivity, making this compound a unique and valuable compound for various applications.
Eigenschaften
CAS-Nummer |
61097-24-3 |
|---|---|
Molekularformel |
C10H20O3 |
Molekulargewicht |
188.26 g/mol |
IUPAC-Name |
ethyl 3-hydroxy-4-methylheptanoate |
InChI |
InChI=1S/C10H20O3/c1-4-6-8(3)9(11)7-10(12)13-5-2/h8-9,11H,4-7H2,1-3H3 |
InChI-Schlüssel |
BVEWSQQHQZRLIC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)C(CC(=O)OCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Phenol, 4-[5-[(2-hydroxyethyl)methylamino]-1H-1,2,4-triazol-3-yl]-](/img/structure/B14584052.png)
![Bis[2-(propylsulfanyl)ethyl] 2-methylidenebutanedioate](/img/structure/B14584053.png)
![Naphthalene, 1-[(triphenylmethyl)thio]-](/img/structure/B14584058.png)

![1-[2-([1,1'-Biphenyl]-4-yl)hexyl]-1H-imidazole](/img/structure/B14584066.png)
![N-[1-Phenyl-3-(thiophen-2-yl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14584069.png)
![3-(4-Methoxyphenyl)-3a,4,5,9b-tetrahydronaphtho[2,1-d][1,2]oxazole](/img/structure/B14584079.png)

![2-[(4-Chloro-3-methoxyphenyl)sulfanyl]-4-methoxybenzoic acid](/img/structure/B14584101.png)

![2-Thiabicyclo[3.2.2]nonane](/img/structure/B14584117.png)
